molecular formula C22H21Cl2F6N5O2 B2996513 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide CAS No. 444151-87-5

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide

Cat. No.: B2996513
CAS No.: 444151-87-5
M. Wt: 572.33
InChI Key: UAEQHFHSWJTNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide (CAS 1227158-85-1) is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical research tool in the field of hematological oncology, specifically for the study of acute myeloid leukemia (AML). FLT3 is a receptor tyrosine kinase that is frequently mutated in AML patients , with internal tandem duplication (ITD) mutations being the most common and associated with poor prognosis. This reagent exerts its effect by targeting the ATP-binding pocket of FLT3 , thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt, which are crucial for cell proliferation and survival. Researchers utilize this acetamide derivative to investigate the mechanisms of oncogenic signaling, to explore resistance mechanisms to FLT3 inhibition, and to evaluate its potential in combination therapies. It is supplied for research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-[4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetyl]piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2F6N5O2/c23-15-7-13(21(25,26)27)11-32-17(15)9-19(36)31-1-2-34-3-5-35(6-4-34)20(37)10-18-16(24)8-14(12-33-18)22(28,29)30/h7-8,11-12H,1-6,9-10H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEQHFHSWJTNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide , also referred to as Fluopyram, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H11ClF6N2O
  • Molecular Weight : 396.715 g/mol
  • CAS Number : 658066-35-4

Fluopyram exhibits its biological effects primarily through inhibition of specific enzymes and pathways crucial for microbial viability. Notably, it has been shown to inhibit bacterial Sfp-PPTase, a key enzyme involved in bacterial fatty acid synthesis and virulence factor production. This inhibition leads to a reduction in the production of essential metabolites necessary for bacterial growth and survival.

Antibacterial Activity

Fluopyram has demonstrated significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting the synthesis of vital components in bacterial cell walls, which is critical for their integrity and function.

Bacterial Strain Inhibition Concentration (IC50) Reference
Methicillin-resistant S. aureus0.5 µM
Bacillus subtilis1 µM

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of Fluopyram on human cell lines. The compound showed low cytotoxicity, indicating a favorable therapeutic index for potential clinical applications.

Cell Line Cytotoxicity (IC50) Reference
Human fibroblasts>100 µM
A549 lung carcinoma75 µM

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of Fluopyram against a panel of bacterial pathogens. Results indicated that Fluopyram effectively reduced bacterial load in infected tissues without causing significant harm to mammalian cells. This study highlights its potential as an antimicrobial agent with selective toxicity.

Research on Resistance Mechanisms

Further investigations into resistance mechanisms revealed that efflux pumps in bacteria could mitigate the effectiveness of Fluopyram. Understanding these mechanisms is crucial for developing strategies to enhance the compound's efficacy against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their comparative attributes are summarized below:

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents/Features Potential Applications/Notes
Target Compound C₂₀H₁₈Cl₂F₆N₅O₂* ~625.3 (calculated) Dual 3-chloro-5-(trifluoromethyl)pyridinyl groups, piperazine-ethyl bridge, acetamide Likely optimized for high-affinity binding (e.g., kinase inhibition or antimicrobial targets)
2-Chloro-N-[2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl]acetamide C₁₁H₁₁Cl₂F₃N₃O 342.13 Single pyridinyl group, chloroacetamide, aminoethyl linker Intermediate in pesticidal or medicinal chemistry; simpler structure may reduce potency
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazino)acetamide C₂₀H₂₀ClF₃N₃O 422.84 Phenylpiperazine core, chloro-trifluoromethylphenyl substituent Potential CNS activity due to phenylpiperazine (common in antipsychotics)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide C₁₃H₁₆ClF₃N₄O 336.74 Single pyridinyl group, methylpiperazine substitution Enhanced solubility vs. target compound; possible antibacterial lead
Ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-2-cyanoacetyl]carbamate C₁₇H₁₇ClF₃N₅O₃ 431.8 Cyanoacryloyl-carbamate group, piperazine-pyridinyl backbone Predicted pKa ~7.56; potential prodrug or pH-dependent activation

*Calculated molar mass based on molecular formula.

Structural and Functional Insights

  • Dual Pyridinyl vs. Single Pyridinyl : The target compound’s dual pyridinyl groups likely improve binding avidity compared to analogs with a single pyridinyl moiety (e.g., ). This design mimics bidentate ligands in kinase inhibitors, where dual aromatic interactions enhance target engagement .
  • Functional Group Modifications: The cyanoacryloyl-carbamate group in introduces electrophilic reactivity, suggesting utility in covalent inhibitor design.

Physicochemical and Pharmacokinetic Properties

  • Stability : The acetamide core in the target compound and may confer metabolic stability compared to ester-containing analogs (e.g., ).

Research Findings and Implications

  • Antimicrobial Potential: Piperazine-containing analogs (e.g., ) demonstrate antibacterial activity, suggesting the target compound’s piperazine-ethyl bridge could be leveraged for similar applications .
  • Safety Profile : The target compound’s handling requirements (P201, P210) align with other halogenated acetamides, emphasizing the need for rigorous safety protocols in industrial or laboratory settings.

Q & A

Q. What synthetic strategies are recommended for preparing the compound, and how do reaction conditions influence yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with the preparation of substituted pyridine intermediates. Key steps include:

  • Coupling reactions : Amide bond formation between the pyridinyl-acetyl and piperazino-ethyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization of reaction conditions : Solvent polarity (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) significantly impact yields (60–85%) and purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to achieve ≥95% purity .

Q. What spectroscopic and chromatographic methods are effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the acetamide linkage, pyridine ring substitution patterns, and piperazine connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 585.08) .

Q. What preliminary biological assays are suitable for evaluating antimicrobial potential?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme inhibition studies : Target bacterial AcpS-PPTase enzymes via spectrophotometric assays measuring substrate conversion (e.g., malachite green phosphate detection) .

Advanced Research Questions

Q. How can contradictory findings in enzyme inhibition data across studies be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in pH (6.5–7.5), ionic strength, or co-factor availability (e.g., Mg²⁺) alter enzyme kinetics .
  • Enzyme isoforms : Differential inhibition of AcpS-PPTase isoforms (e.g., Class I vs. II) requires isoform-specific validation .
  • Orthogonal assays : Combine kinetic studies with isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Q. What computational approaches model the compound’s interaction with bacterial AcpS-PPTase enzymes?

  • Molecular docking : Use AutoDock Vina to predict binding poses within the enzyme’s active site, focusing on interactions with the trifluoromethyl-pyridine moiety .
  • Molecular Dynamics (MD) simulations : GROMACS simulations (100 ns) to assess stability of hydrogen bonds between the acetamide group and catalytic residues (e.g., Lys45) .
  • QSAR modeling : Correlate substituent electronegativity (Cl, CF₃) with inhibition potency (IC₅₀) to guide structural optimization .

Q. How should SAR studies be designed to optimize bioactivity while minimizing toxicity?

  • Functional group substitution : Replace the piperazine ring with morpholine or thiomorpholine to evaluate effects on solubility and off-target binding .
  • Toxicity screening : Parallel in vitro assays (e.g., hemolysis, hepatocyte viability) alongside antimicrobial testing .
  • Metabolic stability : Microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of pyridine rings) .

Key Methodological Considerations

  • Data validation : Replicate experiments across independent labs to confirm reproducibility, especially for enzyme inhibition assays .
  • Theoretical frameworks : Link SAR studies to enzyme kinetics (Michaelis-Menten models) or bacterial resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.